molecular formula C5H11NaO2S B13181902 Sodium 2-methylbutane-1-sulfinate

Sodium 2-methylbutane-1-sulfinate

Cat. No.: B13181902
M. Wt: 158.20 g/mol
InChI Key: SKXGIOOMCDJHMG-UHFFFAOYSA-M
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Description

Sodium 2-methylbutane-1-sulfinate is an organosulfur compound with the molecular formula C5H11NaO2S. It is a sodium salt of 2-methylbutane-1-sulfinic acid and is used as a versatile building block in organic synthesis. This compound is particularly valued for its ability to form various sulfur-containing compounds, making it a crucial reagent in the field of organosulfur chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium 2-methylbutane-1-sulfinate can be synthesized through several methods. One common approach involves the reaction of 2-methylbutane-1-sulfinic acid with sodium hydroxide. The reaction typically occurs in an aqueous medium and requires careful control of temperature and pH to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactors. The process includes the neutralization of 2-methylbutane-1-sulfinic acid with sodium hydroxide, followed by crystallization and purification steps to obtain the final product. The industrial methods are optimized for efficiency, cost-effectiveness, and scalability .

Chemical Reactions Analysis

Types of Reactions

Sodium 2-methylbutane-1-sulfinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Sodium 2-methylbutane-1-sulfinate has a wide range of applications in scientific research:

    Chemistry: Used as a sulfonylating, sulfenylating, and sulfinylating reagent in organic synthesis.

    Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals.

    Medicine: Utilized in the development of drugs and therapeutic agents.

    Industry: Applied in the production of agrochemicals, dyes, and polymers

Mechanism of Action

The mechanism of action of sodium 2-methylbutane-1-sulfinate involves its ability to donate sulfonyl, sulfenyl, and sulfinyl groups to various substrates. This reactivity is facilitated by the presence of the sulfinic acid moiety, which can undergo nucleophilic attack, leading to the formation of new sulfur-containing compounds. The molecular targets and pathways involved depend on the specific reaction and substrate .

Comparison with Similar Compounds

Similar Compounds

  • Sodium methanesulfinate
  • Sodium ethanesulfinate
  • Sodium benzenesulfinate

Uniqueness

Compared to other sodium sulfinates, sodium 2-methylbutane-1-sulfinate is unique due to its branched alkyl chain, which can influence its reactivity and the steric effects in chemical reactions. This uniqueness makes it particularly useful in the synthesis of complex organosulfur compounds .

Properties

Molecular Formula

C5H11NaO2S

Molecular Weight

158.20 g/mol

IUPAC Name

sodium;2-methylbutane-1-sulfinate

InChI

InChI=1S/C5H12O2S.Na/c1-3-5(2)4-8(6)7;/h5H,3-4H2,1-2H3,(H,6,7);/q;+1/p-1

InChI Key

SKXGIOOMCDJHMG-UHFFFAOYSA-M

Canonical SMILES

CCC(C)CS(=O)[O-].[Na+]

Origin of Product

United States

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